molecular formula C15H16N2O2 B1345892 N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide CAS No. 307308-68-5

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide

Cat. No.: B1345892
CAS No.: 307308-68-5
M. Wt: 256.3 g/mol
InChI Key: IRJGRCJZDZXRLR-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (CAS 307308-68-5) is a chemical compound with the molecular formula C 15 H 16 N 2 O 2 and a molecular weight of 256.30 g/mol. This compound is a key member of the N-aryl acetamide class, which has been identified as a promising scaffold for antimalarial research . Recent studies have shown that optimized analogs of this chemical series exhibit potent activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The mechanism of action for this compound class involves inhibition of parasite development, with studies indicating that resistance is linked to mutations in the P. falciparum rhomboid protease 8 (ROM8) and the putative cation channel, CSC1 . Beyond its effect on the asexual blood stage, this chemotype has also demonstrated potential to potently inhibit gametocyte and gamete development, thereby blocking transmission of the parasite to the mosquito vector . This makes it a valuable tool compound for researchers investigating novel antimalarial targets and transmission-blocking strategies. This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[3-(4-amino-2-methylphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-15(10)19-14-5-3-4-13(9-14)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJGRCJZDZXRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Amino-2-methylphenol

The starting material, 4-amino-2-methylphenol, can be synthesized through nitration followed by reduction:

  • Step 1 : Nitration of 2-methylphenol using nitric acid to form 4-nitro-2-methylphenol.
  • Step 2 : Reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium-carbon catalyst.

Ether Formation

The phenoxy linkage is formed by reacting 4-amino-2-methylphenol with a halogenated benzene derivative (e.g., bromobenzene or chlorobenzene):

  • Reagents : Sodium hydroxide (as a base), potassium carbonate, and a halogenated benzene.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : Heating at 80–120°C for several hours.

Amidation Reaction

The final step involves introducing the acetamide group:

  • Reagents : Acetic anhydride or acetyl chloride.
  • Catalyst/Base : Pyridine or triethylamine.
  • Solvent : Dichloromethane (DCM) or ethanol.
  • Conditions : Room temperature to mild heating (25–50°C).

Reaction Conditions and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • For ether formation, DMF or THF ensures better solubility of reactants.
  • For amidation, polar solvents like ethanol facilitate smooth reaction kinetics.

Temperature Control

Precise temperature control is critical:

  • High temperatures (80–120°C) are required for ether bond formation.
  • Mild temperatures (25–50°C) are sufficient for amidation to prevent side reactions.

Reaction Time

Reaction times vary depending on the step:

  • Ether formation typically requires 6–10 hours.
  • Amidation completes within 2–4 hours under optimal conditions.

Purification Techniques

After synthesis, purification is essential to isolate this compound:

  • Crystallization : Cooling the reaction mixture in ethanol or methanol to precipitate the product.
  • Column Chromatography : Using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.
  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling.

Key Challenges and Solutions

Challenge Solution
Formation of side products Use stoichiometric amounts of reagents and maintain controlled conditions.
Low yield during ether formation Employ phase-transfer catalysts to enhance reactivity.
Impurities in final product Optimize purification steps such as recrystallization or chromatography.

Data Table: Reaction Parameters Summary

Step Reagents Solvent Temperature (°C) Time (hours) Yield (%)
Ether Formation Halogenated benzene, NaOH DMF/THF 80–120 6–10 ~70–85
Amidation Acetic anhydride, pyridine DCM/Ethanol 25–50 2–4 ~85–95

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-amino, 2-methyl (phenoxy) Calculated: ~284.3 Potential analgesic/antimicrobial activity Target
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide 4-amino, 2-CF₃ (phenoxy) 353.3 Enhanced lipophilicity; possible CNS activity
N-(4-{2-[2-(3-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide Ethoxy-ethoxy linker 400.4 Improved solubility; prodrug potential
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-aminophenylthio, 4-methoxy 316.4 Antimicrobial activity
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide Chalcone-nitro moiety 324.3 Potent antinociceptive (32× aspirin)
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Cl, 2-methyl (phenoxy), 3-CF₃ 343.7 Herbicide/antifungal applications

Structural and Electronic Effects

  • Electron-Donating Groups: The 4-amino group in the target compound increases electron density on the phenoxy ring, enhancing resonance stabilization and hydrogen-bonding capacity. This contrasts with electron-withdrawing groups like nitro (e.g., compound in ) or trifluoromethyl (e.g., ), which reduce electron density but improve metabolic resistance.

Biological Activity

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide is a compound of significant interest in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2C_{16}H_{18}N_{2}O_{2} and a molecular weight of 270.33 g/mol. Its structure includes an acetamide functional group, a phenyl ring, and both amino and methyl substitutions, which contribute to its biological activity .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and catalytic activity. This inhibition can disrupt various biochemical pathways, making it a candidate for therapeutic applications in proteomics and drug development .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to bind effectively to various enzymes, influencing cellular processes:

  • Enzyme Targets : The compound has been investigated for its binding affinity to several enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation .
  • Inhibition Studies : Studies have demonstrated that this compound can inhibit enzyme activity at low micromolar concentrations, indicating its potency as an inhibitor .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HEPG2 (liver cancer), MCF7 (breast cancer), and other cell lines with promising results .
  • IC50 Values : The compound's IC50 values (the concentration required to inhibit 50% of cell growth) indicate its effectiveness compared to established anticancer agents. For example, some derivatives showed IC50 values lower than 1 µM against specific cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamideSimilar amide structureModerate enzyme inhibition
N-(3-Amino-4-methylphenyl)acetamideLacks phenoxy groupLower anticancer efficacy
N-(4-(Dimethylamino)phenyl)-2-(3-methylphenoxy)acetamideDimethyl substitutionVariable biological activity

This table illustrates that the presence of the phenoxy group and specific substitutions in this compound enhance its interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Proteomics Research : The compound has been employed in proteomics studies to investigate protein interactions and functions, demonstrating its utility beyond traditional medicinal applications .
  • Anticancer Drug Development : Research has focused on developing derivatives of this compound with enhanced anticancer properties through structural modifications, aiming for improved potency and selectivity against cancer cells .

Q & A

Basic: What are the recommended synthetic routes for N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted phenols or aniline derivatives. Key steps include:

  • Substitution reactions : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates via nucleophilic aromatic substitution .
  • Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
  • Condensation : Employing condensing agents (e.g., DCC or EDC) to react aniline intermediates with acetamide derivatives .
    Optimization Tips :
    • Monitor reaction progress via TLC (e.g., using acetonitrile as solvent) to ensure intermediate purity .
    • Adjust stoichiometric ratios (e.g., 1:1 molar ratio of 2-chloroacetamide to salicylaldehyde) to minimize side products .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Methodological Answer:
Structural elucidation requires a combination of:

  • Single-crystal XRD : To determine bond lengths, angles, and torsional deviations (e.g., nitro group twist relative to the benzene plane) .
  • Spectroscopy :
    • FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
    • NMR : Assign protons (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]+ peaks) .

Advanced: How can researchers design experiments to evaluate the compound's biological activity, particularly its interaction with therapeutic targets?

Methodological Answer:

  • Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict interactions with receptors like TRK kinases or serotonin receptors .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based kinase assays .
    • Cellular Uptake : Employ HPLC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .
  • Control Experiments : Compare activity against known inhibitors (e.g., entrectinib for TRK) to validate specificity .

Advanced: How should researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use consistent buffer systems (e.g., PBS at pH 7.4) and temperature (25°C or 37°C) .
    • Include positive controls (e.g., ascorbic acid for antioxidant assays) to calibrate results .
  • Dose-Response Curves : Perform triplicate experiments with at least six concentration points to improve statistical reliability .
  • Structural Analog Comparison : Test derivatives (e.g., N-methyl or chloro-substituted analogs) to isolate structure-activity relationships .

Basic: What are the critical considerations for purifying this compound, and how can yield be maximized?

Methodological Answer:

  • Purification Techniques :
    • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .
  • Yield Optimization :
    • Pre-activate reagents (e.g., dry K₂CO₃ at 110°C) to enhance reactivity .
    • Use excess condensing agents (1.2–1.5 equivalents) to drive reactions to completion .

Advanced: What strategies are effective for developing novel derivatives of this compound, and how are their bioactivities validated?

Methodological Answer:

  • Derivatization Approaches :
    • Heterocyclic Modifications : Introduce pyrazole or thienopyrimidine moieties via Suzuki coupling .
    • Sulfonylation : React with methylsulfonyl chloride to enhance metabolic stability .
  • Validation Methods :
    • ADMET Prediction : Use tools like SwissADME to assess solubility and toxicity .
    • In Vivo Testing : Evaluate pharmacokinetics in rodent models for bioavailability and half-life .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetonitrile or acetic anhydride vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

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